molecular formula C18H13Cl2N3O B14110250 N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide

N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide

Cat. No.: B14110250
M. Wt: 358.2 g/mol
InChI Key: FWTOQJJSPIKPMP-CIAFOILYSA-N
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Description

N’-[(1Z)-(2,4-dichlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide is a chemical compound with the molecular formula C18H13Cl2N3O It is characterized by the presence of a dichlorophenyl group, a pyrrole ring, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-(2,4-dichlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide typically involves the condensation of 2,4-dichlorobenzaldehyde with 2-(1H-pyrrol-1-yl)benzohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the process .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-(2,4-dichlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, vary depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzohydrazides .

Scientific Research Applications

N’-[(1Z)-(2,4-dichlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N’-[(1Z)-(2,4-dichlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1Z)-(2,4-dichlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H13Cl2N3O

Molecular Weight

358.2 g/mol

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-pyrrol-1-ylbenzamide

InChI

InChI=1S/C18H13Cl2N3O/c19-14-8-7-13(16(20)11-14)12-21-22-18(24)15-5-1-2-6-17(15)23-9-3-4-10-23/h1-12H,(H,22,24)/b21-12+

InChI Key

FWTOQJJSPIKPMP-CIAFOILYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)N3C=CC=C3

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)N3C=CC=C3

Origin of Product

United States

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